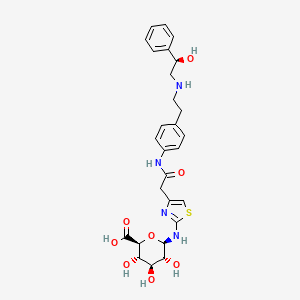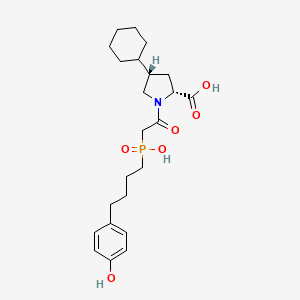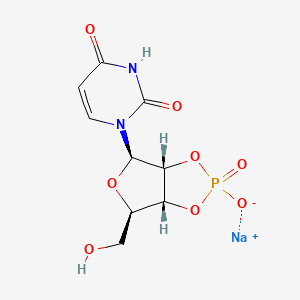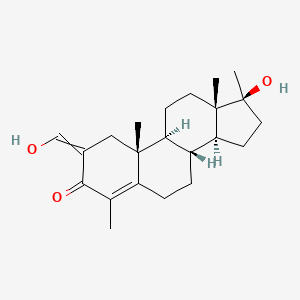
N-Acetyl-D-Glucosamine 6-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-Glucosamine 6-Acetate, also known as GlcNAc, is a monosaccharide derivative of glucose. It is a key component of bacterial cell wall peptidoglycan, fungal cell wall chitin, and the extracellular matrix of animal cells . It is a white and slightly sweet powder that melts at 221 °C . The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear .
Synthesis Analysis
GlcNAc is produced industrially using chitin as a substrate, by chemical, enzymatic, and biotransformation methods . New methods have been developed to obtain GlcNAc using glucose as a substrate in genetically modified microorganisms . The enzyme N-acetylglucosamine-6-phosphate deacetylase, NagA, catalyzes the hydrolysis of the N-acetyl group of GlcNAc-6-P to yield glucosamine 6-phosphate and acetate .Molecular Structure Analysis
Molecular dynamics simulations and DFT calculations have been performed to demonstrate the structural dynamics and vibrational feature of N-Acetyl-D-glucosamine (NAG) in the solution phase . The crystal structure of the N-acetylglucosamine-6-phosphate (GlcNAc-6-P) deacetylase from E. coli folds into a TIM barrel architecture .Chemical Reactions Analysis
GlcNAc influences cell signaling through the posttranslational modification of proteins by glycosylation. O-linked attachment of GlcNAc to Ser and Thr residues regulates a variety of intracellular proteins . The substrate GlcNAc-Ins is not as large as the polymeric chitin; therefore, a more profiled binding cleft has evolved, providing a site located deeper in the protein to bind the acetyl group .Physical And Chemical Properties Analysis
GlcNAc is a white and slightly sweet powder that melts at 221 °C . The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear .Scientific Research Applications
Biomedical Applications
Glucosamine and its acetylated derivative, N-acetyl glucosamine, are important components of glycoproteins, proteoglycans, and glycosaminoglycans in the human body. They have been shown to have anti-oxidant and anti-inflammatory activities, with applications in treating osteoarthritis, cardiovascular disease, neurological deficits, skin disorders, and cancer. These effects are primarily due to the modulation of inflammatory responses, particularly through the Nuclear Factor-κB pathway, which controls inflammatory cytokine production and cell survival (Dalirfardouei, Karimi, & Jamialahmadi, 2016).
Biotechnological Production
N-Acetyl-D-glucosamine is a valuable monosaccharide used in various industries, including medical, agricultural, biofuel, and food industries. Its production via enzymatic methods involving β-N-acetylhexosaminidase from Streptomyces alfalfae and overexpression in Escherichia coli has been studied for efficiency and environmental friendliness. This method achieved a high conversion rate from colloidal chitin to N-acetyl-D-glucosamine, highlighting its potential for industrial application (Lv et al., 2019).
Role in Murein Recycling
The enzyme N-Acetyl-D-Glucosamine Kinase in Escherichia coli plays a crucial role in the recycling of murein, a major component of the bacterial cell wall. This process involves the phosphorylation of GlcNAc, which is efficiently used to synthesize murein or lipopolysaccharide or can be metabolized by glycolysis. This study provided insights into bacterial cell wall metabolism and recycling pathways (Uehara & Park, 2004).
Pharmaceutical Applications
Research on glucosamine's immunosuppressive effects shows its potential as an immunosuppressive agent, beneficial for conditions such as arthritis. Studies have shown that glucosamine suppresses the activation of T-lymphoblasts and dendritic cells, as well as allogeneic mixed leukocyte reactivity, without inherent cellular toxicity (Ma et al., 2002).
Mechanism of Action
Target of Action
N-Acetyl-D-Glucosamine 6-Acetate, also known as GlcNAc, primarily targets the extracellular matrix of connective tissue . It is involved in the metabolism of glycoproteins, specifically proteoglycans . Proteoglycans are high-molecular-weight, polyanionic substances that form the ground substance in the extracellular matrix of connective tissue .
Mode of Action
GlcNAc interacts with its targets through a process of glycoprotein metabolism . It is involved in the formation of proteoglycans, which contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone . These polysaccharides make up to 95% of the proteoglycan structure . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of the GAGs contain derivatives of glucosamine or galactosamine .
Biochemical Pathways
GlcNAc is synthesized through the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . Upon uptake, these amino sugars undergo phosphorylation by phosphokinases and subsequently deacetylation by the enzyme N-acetylglucosamine 6-phosphate deacetylase (nagA) to yield glucosamine-6-phosphate and acetate .
Pharmacokinetics
It is known that the counter anion of the glucosamine salt (ie, chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine .
Result of Action
The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage . GAG chains are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties . It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers .
Action Environment
The action of GlcNAc can be influenced by various environmental factors. For instance, in the production of GlcNAc using recombinant Bacillus subtilis, the accumulation of acetate inhibits cell growth and GlcNAc production, which also decreases GlcNAc yield . Additionally, the hydrolytic action of induced chitinases on the chitin fibers of a pathogen’s cell wall impairs its growth and spread .
Future Directions
Recent studies are revealing new ways in which GlcNAc directly and indirectly mediates cell signaling . These findings raise the questions of what are the sources of GlcNAc that induce cell signaling and how does GlcNAc affect cell function . The final section will examine the possibility of interspecies communication mediated by GlcNAc, which seems likely based on the ubiquitous nature of this amino sugar .
Biochemical Analysis
Biochemical Properties
N-Acetyl-D-Glucosamine 6-Acetate interacts with various enzymes and proteins. It is a substrate for the enzyme N-acetylglucosamine 6-phosphate deacetylase (nagA), which catalyzes the deacetylation of N-acetyl-D-glucosamine 6-phosphate to yield glucosamine 6-phosphate . This reaction is a crucial step in the biosynthetic pathway to amino-sugar-nucleotides and GlcNAc utilization .
Cellular Effects
This compound influences various cellular processes. It has been found to inhibit inflammation and neurodegeneration markers in multiple sclerosis . Additionally, it has been shown to have anti-inflammatory properties and influences the activity of various enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into glucosamine 6-phosphate by the enzyme nagA . This reaction is the first committed step for both GlcNAc assimilation and amino-sugar-nucleotides biosynthesis .
Temporal Effects in Laboratory Settings
It is known that the enzyme nagA, which interacts with this compound, can be conveniently re-used for several batches with a 90% conversion rate .
Dosage Effects in Animal Models
A related compound, N-acetylglucosamine, has been shown to inhibit inflammation and neurodegeneration markers in multiple sclerosis .
Metabolic Pathways
This compound is involved in the hexosamine biosynthesis pathway (HBP), which utilizes substrates including fructose-6-phosphate, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) .
Transport and Distribution
It is known that related compounds like N-acetylglucosamine are transported into the cytoplasm where they undergo biochemical reactions .
Subcellular Localization
Related enzymes like nagA are known to be located in the cytoplasm .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of N-Acetyl-D-Glucosamine 6-Acetate can be achieved through a two-step process. The first step involves the protection of the hydroxyl group at position 6 of N-Acetyl-D-Glucosamine, followed by acetylation of the amine group using acetic anhydride.", "Starting Materials": [ "N-Acetyl-D-Glucosamine", "Pyridine", "Acetic anhydride", "Chloroacetyl chloride", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group at position 6 of N-Acetyl-D-Glucosamine using chloroacetyl chloride and pyridine in methanol to obtain N-Acetyl-D-Glucosamine 6-Chloroacetate.", "Step 2: Acetylation of the amine group of N-Acetyl-D-Glucosamine 6-Chloroacetate using acetic anhydride and pyridine in diethyl ether to obtain N-Acetyl-D-Glucosamine 6-Acetate.", "Step 3: Neutralization of the reaction mixture using sodium bicarbonate and isolation of the product through filtration and drying." ] } | |
| 131832-93-4 | |
Molecular Formula |
C10H17NO7 |
Molecular Weight |
263.24 g/mol |
IUPAC Name |
[(3S,4R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C10H17NO7/c1-4(12)11-7-9(15)8(14)6(18-10(7)16)3-17-5(2)13/h6-10,14-16H,3H2,1-2H3,(H,11,12)/t6?,7?,8-,9-,10?/m1/s1 |
InChI Key |
BUOUIFKLABWPRZ-CTOGJURTSA-N |
Isomeric SMILES |
CC(=O)NC1[C@H]([C@@H](C(OC1O)COC(=O)C)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(COC(=O)C)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC(=O)C)O)O |
synonyms |
2-(Acetylamino)-2-deoxy-D-glucose 6-Acetate; (N,6-O)-Diacetyl-D-Glucosamine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











